1-(2-Methoxyphenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)-2-pyrrolidinone
1-(2-Methoxyphenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)-2-pyrrolidinone
Brand Name:
Vulcanchem
CAS No.:
845649-48-1
VCID:
VC0356325
InChI:
InChI=1S/C23H27N3O2/c1-3-4-9-14-25-19-11-6-5-10-18(19)24-23(25)17-15-22(27)26(16-17)20-12-7-8-13-21(20)28-2/h5-8,10-13,17H,3-4,9,14-16H2,1-2H3
SMILES:
CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC
Molecular Formula:
C23H27N3O2
Molecular Weight:
377.5g/mol
1-(2-Methoxyphenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)-2-pyrrolidinone
CAS No.: 845649-48-1
Main Products
VCID: VC0356325
Molecular Formula: C23H27N3O2
Molecular Weight: 377.5g/mol
CAS No. | 845649-48-1 |
---|---|
Product Name | 1-(2-Methoxyphenyl)-4-(1-pentyl-1H-benzimidazol-2-yl)-2-pyrrolidinone |
Molecular Formula | C23H27N3O2 |
Molecular Weight | 377.5g/mol |
IUPAC Name | 1-(2-methoxyphenyl)-4-(1-pentylbenzimidazol-2-yl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C23H27N3O2/c1-3-4-9-14-25-19-11-6-5-10-18(19)24-23(25)17-15-22(27)26(16-17)20-12-7-8-13-21(20)28-2/h5-8,10-13,17H,3-4,9,14-16H2,1-2H3 |
Standard InChIKey | IDHGDPMRAUBVJG-UHFFFAOYSA-N |
SMILES | CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
Canonical SMILES | CCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
PubChem Compound | 3667188 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume